2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Properties
IUPAC Name |
2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)7-1-3-8(4-2-7)19-10(23)6-25-13-20-11-9(5-18-22-11)12(24)21-13/h1-5H,6H2,(H,19,23)(H2,18,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDBLLRZREBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The pyrazolo[3,4-d]pyrimidin-4-one core can be reduced to form the corresponding pyrazolo[3,4-d]pyrimidin-4-ol.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Pyrazolo[3,4-d]pyrimidin-4-ol.
Substitution: : Substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it can serve as a tool for studying enzyme inhibition, particularly in the context of kinases and other signaling proteins.
Medicine
This compound has potential medicinal applications, particularly as an inhibitor of certain enzymes involved in disease processes. Its structural similarity to other kinase inhibitors makes it a candidate for drug development.
Industry
In the industrial sector, it can be used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects involves the inhibition of specific enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity to its molecular targets, which may include kinases or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives: : These compounds share a similar core structure and are often used in kinase inhibition studies.
Trifluoromethylphenyl derivatives: : These compounds contain the trifluoromethyl group and are known for their enhanced binding properties.
Uniqueness
The uniqueness of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide lies in its combination of the pyrazolo[3,4-d]pyrimidin-4-one core with the trifluoromethylphenyl group, which provides both structural stability and enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
